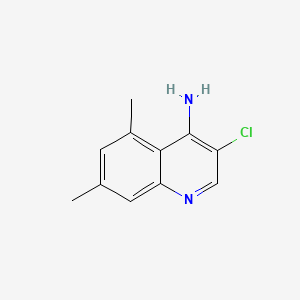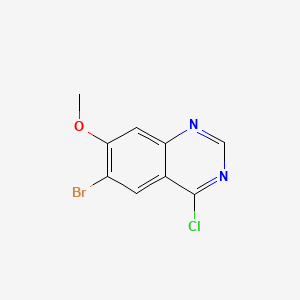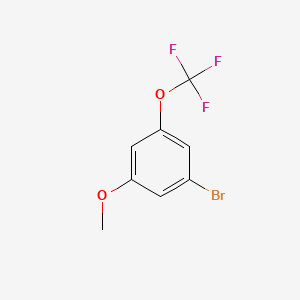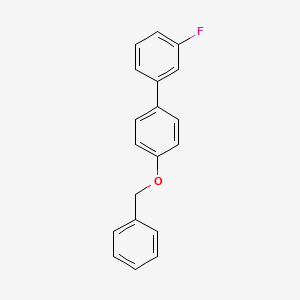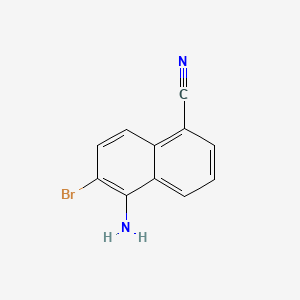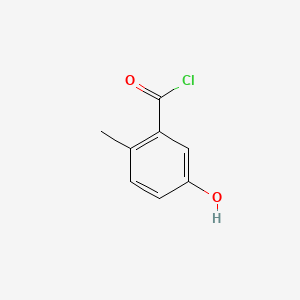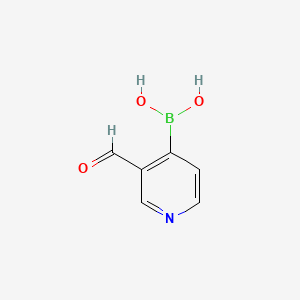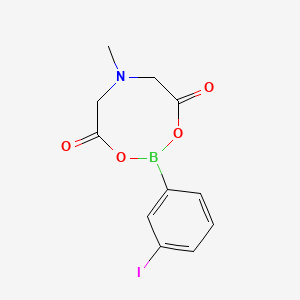
2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It contains an iodophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with an iodine atom attached . The presence of iodine suggests that this compound could potentially be used in various chemical reactions that involve halogen bonding .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “2-hydroxy-2-(3-iodophenyl)acetic acid” and “methyl 2-(3-iodophenyl)acetate” have been synthesized and used in various chemical reactions . Protodeboronation of pinacol boronic esters is a method that has been used in the synthesis of related compounds .
Applications De Recherche Scientifique
Boronated Polymers for Flame Retardancy
Research on boronated styrenes, including compounds like 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, has been conducted to enhance the flame retardancy of polystyrene. These studies investigate the incorporation of flame retardants directly into the polymer backbone to reduce flammability. Boronated (co)polymers synthesized through free radical polymerization demonstrated varied thermal properties and flame retardancy levels, offering insights into the development of safer, flame-retardant materials Wiącek, M., Wesołek, D., Rojewski, S., Bujnowicz, K., & Schab-Balcerzak, E. (2015). Polymers for Advanced Technologies, 26, 49-56..
Synthesis of Ortho-Functionalized Arylboronic Acids
The study on ortho-lithiated derivatives of protected phenylboronic acids explores an approach to synthesizing ortho-functionalized arylboronic acids. This research showcases the utility of certain boronic acid derivatives in the synthesis of complex boronic compounds, expanding the toolkit available for organic synthesis and potential applications in medicinal chemistry Da̧browski, M., Kurach, P., Luliński, S., & Serwatowski, J. (2007). Applied Organometallic Chemistry, 21, 234-238..
Advanced Characterization Techniques
Research into the structural analysis of boron-containing compounds emphasizes the role of advanced characterization techniques like 1D and 2D NMR spectroscopy. These methods provide detailed insights into the molecular structures and interactions within compounds, facilitating a deeper understanding of their chemical behaviors and potential applications in various scientific fields Dioukhane, K., Aouine, Y., Nakkabi, A., Boukhssas, S., Faraj, H., & Alami, A. (2021)..
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity in certain boron-containing compounds demonstrate their potential in developing new antibacterial and antifungal agents. These studies explore the antimicrobial efficacy of synthesized compounds, highlighting their significance in addressing the growing concern of antibiotic resistance and the need for novel antimicrobial agents Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A. (2017). Arabian Journal of Chemistry, 13, 545-556..
Mécanisme D'action
Target of Action
Compounds with iodophenyl groups, such as 3-iodo-tyrosine, have been shown to interact withTyrosine–tRNA ligase in organisms like Escherichia coli . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA molecule .
Mode of Action
Iodophenyl compounds are known to interact with their targets throughiodination . This process involves the addition of an iodine atom to a specific position on the target molecule, which can significantly alter its function and activity.
Biochemical Pathways
Iodophenyl compounds like 3-iodo-tyrosine are involved in theThyroid Hormone Synthesis pathway . In this pathway, iodination of tyrosine residues is a critical step in the production of thyroid hormones, which are essential regulators of metabolism .
Pharmacokinetics
It’s worth noting that iodinated compounds like liothyronine sodium (t3) are almost totally absorbed, with a biological half-life of about 2-1/2 days . These properties can significantly impact the bioavailability and therapeutic efficacy of the compound.
Result of Action
Iodophenyl compounds are known to exert significant effects on cellular metabolism and protein synthesis due to their involvement in critical biochemical pathways .
Action Environment
The action, efficacy, and stability of 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be influenced by various environmental factors. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other molecules or ions in the environment that may interact with the iodine atom.
Propriétés
IUPAC Name |
2-(3-iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BINO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCTPQCJMYLNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BINO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746233 |
Source


|
| Record name | 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1287221-37-7 |
Source


|
| Record name | 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

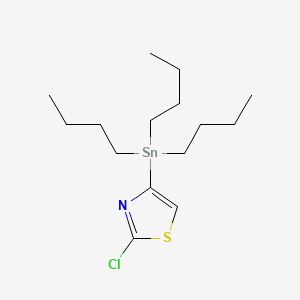
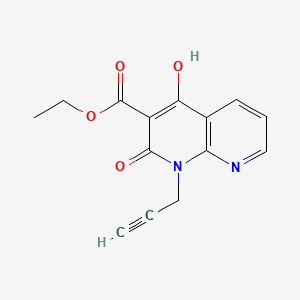
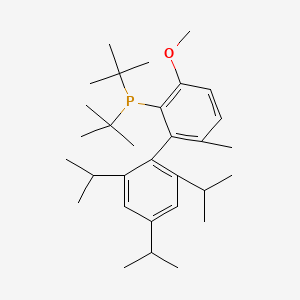

![1'-Benzyl-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidin]-4(5H)-one](/img/structure/B567269.png)
